molecular formula C14H11N B3178432 1-(1-Naphthyl)cyclopropanecarbonitrile CAS No. 56477-59-9

1-(1-Naphthyl)cyclopropanecarbonitrile

Cat. No.: B3178432
CAS No.: 56477-59-9
M. Wt: 193.24 g/mol
InChI Key: KZFLDUJYFFFLRT-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Chemistry

Cyclopropane derivatives are a well-established and important class of compounds in organic chemistry. The three-membered ring of cyclopropane is characterized by significant ring strain, which imparts unique chemical reactivity. This strain energy allows for a variety of ring-opening reactions that are not observed in larger, more stable cycloalkanes. These reactions make cyclopropanes versatile synthetic intermediates for the construction of more complex molecular architectures.

The applications of cyclopropane-containing molecules are diverse, ranging from natural products to pharmaceuticals and agrochemicals. For instance, the cyclopropane motif is a key structural feature in many biologically active compounds. marquette.edu The rigidity of the cyclopropane ring can also be exploited to create conformationally constrained analogues of larger, more flexible molecules, which is a valuable strategy in drug design.

The Role of Cyclopropanecarbonitrile (B140667) Motifs in Advanced Synthesis

The cyclopropanecarbonitrile motif, which combines the reactivity of the cyclopropane ring with the functionality of a nitrile group, is a valuable building block in advanced organic synthesis. The nitrile group can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and amides. This versatility makes cyclopropanecarbonitrile derivatives useful precursors for a wide range of target molecules.

For example, cyclopropanecarbonitrile itself can be hydrolyzed to produce cyclopropanecarboxylic acid, a precursor to various agrochemicals. marquette.edu Furthermore, the reduction of the nitrile group provides a route to cyclopropylamines, which are an important class of compounds in medicinal chemistry. google.com The synthesis of cyclopropylamines often proceeds through intermediates derived from cyclopropanecarbonitrile. marquette.edu

Context of Naphthyl-Substituted Cyclopropane Systems

The incorporation of a naphthyl group into a cyclopropane system introduces additional chemical and photophysical properties. The naphthalene (B1677914) moiety is a larger, more extended aromatic system compared to a simple benzene (B151609) ring, and its presence can influence the electronic properties of the cyclopropane ring. Naphthyl-substituted compounds are known to exhibit interesting photophysical behaviors, such as fluorescence, which can be sensitive to the molecular environment. nih.gov

The synthesis of naphthyl-substituted cyclopropanes can be achieved through various methods, including the photochemical cycloaddition of naphthalenes with other molecules. For instance, the photochemical reaction between certain naphthalenes and acrylonitrile (B1666552) has been shown to produce cyclobutane (B1203170) adducts, which are structurally related to cyclopropanes. rsc.org While specific synthetic routes to 1-(1-Naphthyl)cyclopropanecarbonitrile are not readily found in the literature, the general principles of forming aryl-substituted cyclopropanes suggest that it could be synthesized from appropriate precursors through established cyclopropanation reactions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-1-ylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFLDUJYFFFLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Synthetic Transformations of 1 1 Naphthyl Cyclopropanecarbonitrile Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane ring in 1-(1-naphthyl)cyclopropanecarbonitrile derivatives is a driving force for various ring-opening reactions. These transformations can be initiated by thermal, oxidative, or photoredox-catalyzed methods, each offering unique pathways to functionalized products.

Thermal Ring Opening Mechanisms

The thermal rearrangement of arylcyclopropanes can lead to a variety of products depending on the substitution pattern and reaction conditions. In the case of 2-arylcyclopropanes bearing two carbonyl groups at the C-1 position, thermolysis can induce an unprecedented rearrangement to form 2-carbonyl-1-naphthol derivatives. rsc.org This transformation is believed to proceed through a diradical intermediate, formed by the homolytic cleavage of the C1-C2 bond of the cyclopropane ring. The subsequent rearrangement and aromatization lead to the final product.

While specific studies on the thermal ring-opening of this compound are not extensively documented, the behavior of analogous 1-arylcyclopropanecarbonitriles suggests that similar rearrangements are plausible. The reaction of 1,1-divinyl-2-phenylcyclopropanes, for instance, showcases a rich thermal rearrangement chemistry, including vinylcyclopropane (B126155) rearrangements to yield vinylcyclopentenes. nih.govnih.gov These transformations are driven by the release of ring strain and the formation of more stable conjugated systems. nih.gov The specific pathway and product distribution are influenced by the substituents on the cyclopropane ring and the reaction temperature. nih.govnih.gov

The general mechanism for the thermal ring-opening of vinylcyclopropanes involves the cleavage of a carbon-carbon bond to form a diradical intermediate, which can then rearrange to the cyclopentene (B43876) product. organicchemistrydata.org This process is a type of nih.govnih.gov-sigmatropic rearrangement. organicchemistrydata.org The stereochemistry of the products from such electrocyclic reactions is governed by the principles of orbital symmetry, with thermal reactions of 4π systems (like the opening of a cyclobutene) proceeding in a conrotatory fashion. wikipedia.orgmasterorganicchemistry.com For 6π systems, the thermal ring-opening is typically disrotatory. masterorganicchemistry.com

Table 1: Examples of Thermal Rearrangements of Arylcyclopropane Derivatives

EntrySubstrateConditionsProductYield (%)Reference
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylate340 °CDiethyl 1-hydroxy-2,3-naphthalenedicarboxylate- rsc.org
21,1-Divinylcyclopropane~250 °C4-Vinylcyclopentene- nih.gov

Oxidative Radical Ring-Opening and Cyclization

Oxidative radical ring-opening provides a powerful method for the functionalization of cyclopropane derivatives. These reactions typically involve the generation of a radical species that adds to the cyclopropane ring, initiating its opening and subsequent cyclization or functionalization.

The mechanism generally begins with the formation of a radical which attacks the cyclopropane ring. This leads to the formation of a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to generate a more stable alkyl radical, which can then participate in intramolecular cyclization or react with other species present in the reaction mixture. youtube.com

For instance, the use of organic selenium reagents in the presence of a radical initiator like AIBN can mediate the ring-opening and intramolecular cyclization of methylenecyclopropanes (MCPs) to afford 1-naphthaldehydes. youtube.com The reaction proceeds under mild conditions and shows some dependence on the electronic nature of the substituents, with electron-donating groups generally providing better yields than electron-withdrawing groups. youtube.com

Table 2: Examples of Oxidative Radical Ring-Opening of Cyclopropane Derivatives

EntrySubstrateReagentsProductYield (%)Reference
1Methylenecyclopropane (B1220202) derivativeDiethyl phosphite, AIBN2-(3,4-dihydronaphthalen-2-yl)malonic acid diethyl ester derivativeGood youtube.com
2Methylenecyclopropane derivativePhenylselenyl bromide, AIBN1-Naphthaldehyde derivativeTrace youtube.com

Photoredox-Catalyzed Reductive Ring Opening and Annulation

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the ring-opening functionalization of aryl cyclopropanes. This approach relies on the generation of a highly reactive aryl radical cation via a single-electron transfer (SET) from the arylcyclopropane to an excited photocatalyst.

The formation of the aryl radical cation weakens the adjacent C-C bond of the cyclopropane ring. This facilitates a regio- and stereoselective nucleophilic attack, leading to the formation of a benzylic radical. This radical intermediate can then be further functionalized in various ways, including annulation reactions.

A notable application of this strategy is the electrochemical C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes. nih.govresearchgate.netnih.gov Under catalyst-free and external-oxidant-free conditions, arylcyclopropanes can undergo 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation with high chemo- and regioselectivity. nih.govresearchgate.netnih.gov Mechanistic studies indicate that the process involves the anodic oxidation of the arylcyclopropane to a radical cation, which then generates a benzyl (B1604629) carbonium ion as a key intermediate. nih.govresearchgate.netnih.gov

Table 3: Examples of Photoredox-Catalyzed Ring-Opening of Arylcyclopropanes

EntrySubstrateConditionsProductYield (%)Reference
1PhenylcyclopropanePt electrodes, constant current, Et₃N·3HF, PhCF₃1,3-Difluoro-1-phenylpropane78 nih.gov
24-BromocyclopropylbenzenePt electrodes, constant current, Et₃N·3HF, PhCF₃1-(1,3-Difluoropropyl)-4-bromobenzene65 researchgate.net
3PhenylcyclopropanePt electrodes, constant current, H₂O, MeCN1-Phenylpropane-1,3-diol58 researchgate.net

Transformations of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, including amines and amides.

Reduction Reactions

The reduction of nitriles is a fundamental transformation in organic synthesis, providing access to primary amines. Several reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a particularly effective reagent for the reduction of nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction to the amine. libretexts.org

While the reduction of this compound itself has not been extensively reported, the reduction of other nitriles, including those on strained ring systems, is well-established. It is important to consider that the choice of reducing agent and reaction conditions could potentially affect the integrity of the cyclopropane ring, which can also be susceptible to reductive cleavage under certain conditions. numberanalytics.comrsc.org

Table 4: General Methods for the Reduction of Nitriles to Amines

EntrySubstrate TypeReagentsProduct TypeReference
1Alkyl or Aryl NitrileLiAlH₄, then H₂OPrimary Amine libretexts.orglibretexts.org
2Alkyl NitrileH₂, Ni catalystPrimary Amine libretexts.org

Amide Coupling

The nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine to form an amide. Alternatively, direct conversion of the nitrile to an amide can be achieved under specific conditions. One-pot syntheses of GABA amides have been demonstrated through the nucleophilic addition of amines to cyclopropene-3-carboxamides, followed by ring-opening and in situ reduction. nih.gov

A more general approach to amide synthesis involves the activation of a carboxylic acid, derived from the nitrile, followed by reaction with an amine. Various coupling agents can be used to facilitate this transformation. nih.gov For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to be an efficient condensing agent for the synthesis of carboxamides in high yields. nih.gov

Table 5: General Methods for Amide Synthesis from Nitrile Derivatives

EntryStarting MaterialKey TransformationReagents for Amide CouplingProductReference
11-Hydroxy-2-naphthoic acidAmide formationDMTMM, AmineNaphthoquinone amide nih.gov
2Carboxylic AcidAmide couplingAmine, Coupling agentAmide youtube.com

Annulation Reactions

Annulation reactions involving the cyclopropane moiety are powerful methods for the construction of fused ring systems. These reactions leverage the inherent ring strain of the cyclopropane, which can be opened under appropriate conditions to generate reactive intermediates that subsequently cyclize.

For instance, annulation strategies can be employed to synthesize quinoline (B57606) derivatives. mdpi.comiipseries.orgorganic-chemistry.org While specific examples detailing the direct use of this compound in quinoline synthesis are not prevalent in the reviewed literature, the general principles of using cyclopropane derivatives in annulation reactions are well-established. rsc.org These reactions often involve the ring-opening of the cyclopropane to form a 1,3-dipole or a related reactive species, which then undergoes cycloaddition with a suitable partner. The reaction of cyclopropenes with an azide (B81097) radical source under visible-light irradiation to yield multisubstituted quinolines highlights a modern approach to quinoline synthesis that proceeds via radical intermediates. nih.gov

Furthermore, enantioselective Robinson annulation reactions, traditionally used for the formation of six-membered rings, can be performed under solvent-free conditions using organocatalysts like S-proline. ias.ac.in This demonstrates the potential for developing stereoselective annulations involving cyclopropane derivatives.

Hydrolysis to Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. chemistrysteps.comchemguide.co.uk This hydrolysis can be achieved under either acidic or alkaline conditions. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org Alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide, which initially produces a carboxylate salt and ammonia. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

The hydrolysis of cyclopropyl (B3062369) cyanide to cyclopropanecarboxylic acid is a well-documented procedure. orgsyn.org One preparative method involves reacting γ-chlorobutyronitrile with powdered sodium hydroxide. The heat from the reaction initiates the formation of cyclopropyl cyanide, which is then hydrolyzed in situ by the addition of water. orgsyn.org

It is noteworthy that esters of cyclopropanecarboxylic acid exhibit enhanced stability towards hydrolysis compared to other esters, a property attributed to hyperconjugative stabilization from the cyclopropyl group. nih.gov

A modern approach for the synthesis of cyclopropanecarboxylic acids involves the nickel-catalyzed reductive carboxylation of cyclopropyl halides. northeastern.edud-nb.info This method utilizes carbon dioxide as a C1 synthon and operates under mild conditions at atmospheric pressure. d-nb.info The reaction is tolerant of various functional groups and represents a significant advancement in the catalytic carboxylation of secondary organic halides that lack an adjacent π-system. northeastern.edu The process involves a nickel catalyst, a ligand, a reducing agent like manganese, and lithium chloride. d-nb.info While this technique has been demonstrated with cyclopropyl bromides, its application to cyclopropyl nitriles for direct carboxylation is an area for potential exploration.

Palladium-catalyzed C(sp³)–H activation has become a powerful tool for the functionalization of organic molecules. rsc.org In the context of cyclopropyl carboxylic acids, this strategy allows for the direct formation of C-C bonds at the cyclopropane ring. The carboxylic acid group can act as a directing group, facilitating regioselective C–H activation. nih.gov

Recent advancements have demonstrated the enantioselective C(sp³)–H arylation of free carboxylic acids, including those with cyclopropane rings, using a palladium(II) catalyst in combination with a chiral ligand. acs.org This approach enables the synthesis of enantioenriched cis-substituted cyclopropanecarboxylic acids. The reaction typically involves a palladium source like Pd(OAc)₂, a ligand, and an arylboron reagent as the coupling partner. nih.gov This methodology provides a novel retrosynthetic disconnection for accessing chiral cyclopropane derivatives.

Transformations Involving the Naphthyl Substituent

The naphthyl group in this compound is not merely a passive spectator but can actively participate in various chemical transformations, leading to the formation of unique polycyclic structures.

Aromatic Ring Functionalization

The functionalization of the naphthyl ring itself can be achieved through various aromatic substitution reactions. While specific examples for this compound were not found in the provided search results, general methods for the functionalization of naphthalenes are applicable. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution (on suitably activated naphthyl systems), and transition-metal-catalyzed cross-coupling reactions on halogenated or metalated naphthyl derivatives. Such functionalizations would allow for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this core structure.

Photoannulation Processes

Visible-light-induced photoannulation offers a powerful and sustainable method for constructing complex polycyclic frameworks. acs.orgcolab.wsresearchgate.net In the context of naphthyl-substituted cyclopropanes, this process has been successfully employed to synthesize functionalized dihydrophenalenes. acs.orgcolab.wsresearchgate.netacs.orgnih.gov

This transformation is typically carried out using a photocatalyst, such as an iridium complex, an electron donor, and a hydrogen-atom-transfer (HAT) catalyst under visible light irradiation. acs.orgcolab.wsresearchgate.net The proposed mechanism involves a photoredox-catalyzed reductive opening of the cyclopropane ring to generate a radical enolate. acs.orgcolab.wsresearchgate.net This radical intermediate then undergoes an intramolecular trapping by the naphthyl ring, leading to the formation of the annulated dihydrophenalene product. acs.orgcolab.wsresearchgate.net

The reaction exhibits a broad scope, tolerating various substituents on the naphthyl ring and even extending to azanaphthyl systems. acs.orgcolab.wsresearchgate.net This photoannulation strategy provides a novel and efficient entry into the dihydrophenalene scaffold, which is a core structure in various natural products and functional materials.

Interactive Data Table: Reaction Conditions for Photoannulation

EntryPhotocatalystAmine/Electron DonorSolventYield (%)Reference
1Ir(Fppy)₃BnNMe₂MeCN93 researchgate.net
2Ir(ppy)₃BnNMe₂MeCN68 researchgate.net
3Ru(bpy)₃(PF₆)₂BnNMe₂MeCN0 researchgate.net
4Ir(Fppy)₃DABCOMeCN91 researchgate.net
5Ir(Fppy)₃i-Pr₂NEtMeCN61 researchgate.net

Computational and Theoretical Studies on Cyclopropane Chemistry and Naphthyl Conjugation

Theoretical Models of Cyclopropane (B1198618) Bonding (Coulson-Moffitt, Walsh)

The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization due to the severe angle strain of the three-membered ring. Two primary models, the Coulson-Moffitt and the Walsh models, provide more sophisticated descriptions.

The Coulson-Moffitt model , a modification of valence bond theory, proposes that the carbon-carbon bonds in cyclopropane are not linear but are instead "bent" or "banana" bonds. pharmaguideline.comscribd.com This model suggests that to accommodate the 60° internuclear angles, the hybrid orbitals used for C-C bonding have more p-character than typical sp³ orbitals, resulting in inter-orbital angles of about 104°. pharmaguideline.comscribd.comhrpatelpharmacy.co.in This outward bending of the bonds leads to less effective orbital overlap compared to a standard C-C sigma bond, which accounts for the high reactivity and ring strain of cyclopropane. pharmaguideline.comscribd.comhrpatelpharmacy.co.in The C-H bonds, in turn, are formed from orbitals with a higher s-character. wiley.com

The Walsh model , based on molecular orbital theory, offers an alternative perspective. It assumes sp² hybridization for the carbon atoms. wiley.combluffton.edu Two of the sp² hybrid orbitals on each carbon form bonds with hydrogen atoms. The remaining sp² hybrid orbitals are directed toward the center of the ring, combining to form a set of three molecular orbitals. wiley.com The p-orbitals on each carbon, which are perpendicular to the C-H bonds and lie in the plane of the ring, overlap to form another set of molecular orbitals that resemble a π-system. wiley.combluffton.edubluffton.eduresearchgate.netresearchgate.net This model successfully explains the ability of the cyclopropane ring to participate in conjugation with adjacent π-systems. bluffton.edu

Bonding ModelKey ConceptsImplications for 1-(1-Naphthyl)cyclopropanecarbonitrile
Coulson-MoffittBent "banana" bonds, increased p-character in C-C bonds, weaker C-C bonds. pharmaguideline.comscribd.comThe strained C-C bonds of the cyclopropane ring are susceptible to ring-opening reactions.
Walshsp² hybridized carbons, combination of radial and tangential p-orbitals creating π-like character. wiley.combluffton.eduProvides a framework for understanding the electronic conjugation between the cyclopropane ring and the naphthyl and nitrile π-systems.

Conformational Analysis and Stability of Cyclopropyl (B3062369) Systems

The three-membered ring of cyclopropane is inherently rigid, with no rotational freedom, forcing the three carbon atoms to be coplanar. libretexts.org This planarity results in maximum torsional strain as all neighboring C-H bonds are eclipsed. libretexts.org When substituents are introduced, as in this compound, the conformational analysis focuses on the orientation of these substituents relative to the ring.

For aryl-substituted cyclopropanes, the preferred conformation is often one that maximizes the stabilizing interactions between the cyclopropane ring and the aromatic system. Computational studies on related systems, like 1-(1-naphthyl)ethylamine, have shown that a single conformer can be predominantly populated at low temperatures. nist.gov The most stable conformation of this compound would likely involve an orientation of the naphthyl group that allows for optimal electronic communication with the cyclopropane ring, a topic further explored in the next section. The stability of the cyclopropane ring itself is significantly impacted by substituents. Electron-withdrawing groups can influence the geometry and reactivity of the ring. wiley.com

Electronic Effects and Conjugation in Cyclopropyl Compounds

The cyclopropane ring exhibits unique electronic properties, allowing it to interact with adjacent functional groups through hyperconjugation and conjugation.

The bent bonds or Walsh orbitals of the cyclopropane ring are high in energy and can effectively overlap with an adjacent empty or partially filled p-orbital. This interaction, a form of σ-p hyperconjugation, is particularly effective at stabilizing adjacent carbocations. quora.comquora.comechemi.comucla.edu The cyclopropylmethyl carbocation, for instance, is exceptionally stable due to this delocalization, sometimes referred to as "dancing resonance". quora.comquora.com This stabilizing effect is also observed, though to a lesser extent, for adjacent radicals. wikipedia.orgnumberanalytics.com The stabilization arises from the delocalization of electron density from the C-C sigma bonds of the cyclopropane ring into the adjacent electron-deficient center. ucla.edunumberanalytics.com

The cyclopropane ring can act similarly to a carbon-carbon double bond in its ability to conjugate with adjacent π-electron systems. echemi.comwikipedia.orgacs.org This is a key feature in this compound, where the cyclopropane ring serves as a bridge for electronic communication between the electron-rich naphthyl group and the electron-withdrawing nitrile group.

The Walsh orbitals of the cyclopropane ring can overlap with the π-orbitals of the naphthyl group, allowing for the delocalization of electron density. youtube.com This conjugation is most effective when the p-orbitals of the π-system are aligned with the plane of the cyclopropane C-C bonds, a "bisected" conformation. wiley.com Similarly, the cyclopropane ring can conjugate with the π-system of the nitrile group. nih.govmdpi.comlibretexts.org The nitrile group is a π-acceptor, and its presence can enhance the electronic interactions across the molecule. Theoretical calculations predict that conjugation with a π-acceptor substituent leads to a lengthening of the adjacent cyclopropane C-C bonds and a shortening of the distal bond. wiley.com

Electronic EffectDescriptionRelevance to this compound
HyperconjugationInteraction of cyclopropane σ-bonds with adjacent empty or partially filled p-orbitals. ucla.eduImportant for stabilizing potential carbocation or radical intermediates in reactions.
ConjugationOverlap of cyclopropane's Walsh orbitals with adjacent π-systems. echemi.comwikipedia.orgEnables electronic communication between the naphthyl and nitrile groups through the cyclopropane ring, influencing the molecule's properties and reactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of reactions involving cyclopropane derivatives. rsc.orgresearchgate.net For a molecule like this compound, computational studies can elucidate the pathways of various transformations, such as ring-opening reactions, cycloadditions, and rearrangements.

For example, in palladium-catalyzed ring-opening reactions of related aryl-substituted cyclopropenes, DFT calculations have been used to map out the entire catalytic cycle, including oxidative addition, migratory insertion, and elimination steps. rsc.org Similarly, computational studies on the cyclopropanation of olefins have detailed the stepwise formation of metallacyclobutane intermediates. researchgate.netutdallas.edu These studies can determine the structures of transition states and intermediates, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. researchgate.netnih.gov For this compound, computational modeling could predict its behavior in reactions such as acid-catalyzed ring-opening or transition-metal-catalyzed cross-coupling reactions. For instance, a plausible mechanism for the reaction of a related system involves a sequence of Michael addition, cyclopropanation, and ring-opening of a cyclopropane intermediate. acs.org

Prediction of Enantioselectivity via Computational Chemistry

A significant application of computational chemistry in modern organic synthesis is the prediction and rationalization of enantioselectivity in asymmetric catalysis. acs.org For chiral molecules like this compound, computational methods can be used to design and optimize chiral catalysts for its enantioselective synthesis.

By modeling the transition states of the enantioselectivity-determining step, chemists can understand the origins of stereocontrol. researchgate.netbeilstein-journals.org For example, in the asymmetric Heck reaction, mechanistic modeling and crystallographic studies have been used to predict the optimal structure of chiral PHOX ligands for achieving high enantioselectivity. beilstein-journals.org Computational studies of enzyme-catalyzed cyclopropanations have used docking simulations and molecular dynamics to understand how the active site distinguishes between substrate isomers to achieve high selectivity. researchgate.net These models can identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the chiral catalyst or enzyme that favor the formation of one enantiomer over the other. acs.orgbeilstein-journals.org This predictive power accelerates the development of new synthetic methods for producing enantiomerically pure cyclopropane-containing compounds. researchgate.netrsc.org

Theoretical Investigations of Cyclopropyl Radical Ring-Opening

The ring-opening of cyclopropyl radicals is a fundamental and extensively studied reaction in organic chemistry. Computational and theoretical chemistry have provided profound insights into the kinetics, thermodynamics, and underlying electronic factors that govern this transformation. The substitution of a naphthyl group onto the cyclopropane ring introduces significant electronic and steric perturbations that modulate the ring-opening process. This section delves into the theoretical investigations of the ring-opening of the 1-(1-naphthyl)cyclopropyl radical, a process central to understanding the reactivity of this compound.

General Principles of Cyclopropyl Radical Ring-Opening

The driving force for the ring-opening of a cyclopropyl radical is the release of the significant ring strain inherent in the three-membered ring, which is estimated to be around 27.5 kcal/mol. This process results in the formation of a more stable, delocalized allyl radical. The stereochemistry of this electrocyclic reaction is of particular interest. Theoretical studies, including ab initio direct dynamics simulations, have shown that the ring-opening can proceed through both conrotatory and disrotatory pathways. nih.govosti.govresearchgate.net While intrinsic reaction coordinate calculations may predict a preference for a disrotatory path, dynamic trajectories indicate that both pathways are accessible, with the distribution between them being a complex function of the system's dynamics. nih.gov

High-level ab initio and density functional theory (DFT) calculations have been instrumental in determining the energetics of this process. osti.govresearchgate.netscilit.com For the parent cyclopropyl radical, the ring-opening is a highly exothermic process with a significant activation barrier. The nature of the substituents on the cyclopropane ring can dramatically influence both the thermodynamics and the kinetics of the ring-opening.

Influence of Aryl Substitution on Ring-Opening

The presence of an aryl substituent, such as a phenyl or naphthyl group, at the radical center (the carbon bearing the unpaired electron) has a pronounced effect on the stability of the cyclopropyl radical and the transition state for ring-opening. This substitution introduces benzylic-type stabilization to the radical, which can affect the activation energy of the ring-opening process.

Computational studies on phenyl-substituted cyclopropyl radicals provide a valuable analogue for understanding the behavior of their naphthyl-substituted counterparts. These studies consistently show that a phenyl group at the radical center stabilizes the initial radical more than the transition state, leading to a higher activation barrier and a slower rate of ring-opening compared to the unsubstituted cyclopropyl radical.

While specific computational data for the 1-(1-naphthyl)cyclopropyl radical is not extensively available in the literature, the principles derived from studies on phenyl-substituted systems can be extrapolated. The naphthyl group, with its extended π-system, is expected to provide even greater resonance stabilization to the radical center than a phenyl group. This enhanced stabilization of the ground state radical would likely lead to an even higher activation barrier for ring-opening.

The following table presents representative computational data for the ring-opening of the unsubstituted and phenyl-substituted cyclopropyl radicals, which serves as a basis for estimating the effects of a naphthyl substituent.

Radical SpeciesComputational MethodΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Cyclopropyl RadicalG2-22.5-7.9
Phenylcyclopropyl RadicalB3LYP/6-31G*--~11-12

This table is illustrative and compiles data from various theoretical studies. The values can vary depending on the level of theory and basis set used.

The data indicates a significant increase in the activation energy for the phenyl-substituted radical compared to the parent cyclopropyl radical. It is reasonable to hypothesize that the 1-(1-naphthyl)cyclopropyl radical would exhibit an even greater activation energy due to the more extensive conjugation provided by the naphthyl moiety.

Role of the Nitrile Group

The cyano (-CN) group in this compound also plays a crucial electronic role. The nitrile group is a strong electron-withdrawing group and can stabilize an adjacent radical through resonance and inductive effects. In the context of the 1-(1-naphthyl)cyclopropyl radical, the presence of the nitrile group further complicates the electronic landscape.

Advanced Applications of 1 1 Naphthyl Cyclopropanecarbonitrile Derivatives in Organic Synthesis

Strategic Building Blocks for Complex Molecular Architectures

The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane (B1198618) ring in derivatives like 1-(1-naphthyl)cyclopropanecarbonitrile makes it an effective three-carbon (C3) synthon. researchgate.net The presence of the naphthyl and nitrile groups polarizes the ring, facilitating regioselective ring-opening reactions under mild conditions to yield highly functionalized linear intermediates that are pivotal for building complex molecules. acs.org

Research has demonstrated that aryl-substituted cyclopropanes undergo a variety of 1,3-difunctionalization reactions. These transformations cleave the C1-C2 bond to install new functional groups at the terminal positions of the resulting propane (B168953) chain. For example, the reaction of aryl cyclopropanes with azine N-oxides under visible light photocatalysis yields valuable β-heteroaryl ketones through a 1,3-oxyheteroarylation process. rsc.orgnih.gov This method highlights how the cyclopropane unit can serve as a masked 1,3-dipole equivalent.

Similarly, the ring-opening of aryl cyclopropanes can be achieved using various electrophilic reagents. Hypervalent iodine reagents have been employed for 1,3-oxyfluorination and 1,3-difluorination reactions, providing access to fluorinated acyclic compounds. nih.govrsc.org Another strategy involves the Lewis acid-mediated 1,3-halochalcogenation, where reaction with sulfenyl or selenyl halides installs both a halogen and a chalcogen across the former cyclopropane ring. acs.org

These ring-opening strategies are foundational for synthesizing complex natural products and other biologically active molecules. rsc.org The functional handles introduced during the ring-opening process can be further elaborated through standard synthetic operations. A key application is the synthesis of heterocycles. For instance, radical ring-opening and subsequent cyclization of cyclopropyl (B3062369) olefins have been used to construct partially saturated naphthalene (B1677914) frameworks, demonstrating a pathway from a simple cyclopropane to a complex polycyclic system. nih.gov

The following table summarizes representative ring-opening reactions applicable to aryl cyclopropane scaffolds, illustrating their role as versatile building blocks.

Reaction Type Reagents Product Type Significance
1,3-OxyheteroarylationAzine N-oxides, Photocatalystβ-Heteroaryl KetonesForms C-O and C-C bonds, introduces heterocyclic motifs. rsc.orgnih.gov
1,3-DifluorinationFluoroiodine Reagent, Silver Salt1,3-DifluoroalkanesProvides access to selectively fluorinated aliphatic chains. nih.govrsc.org
1,3-HalochalcogenationSulfenyl/Selenyl Halides, Lewis Acid1,3-Halo-chalcogenoalkanesInstalls two distinct functional groups with high regioselectivity. acs.org
Ring-Opening/CyclizationRadical Initiator, AlkenePartially Saturated NaphthalenesBuilds polycyclic systems from simple cyclopropanes. nih.gov

Synthesis of Conformationally Constrained Scaffolds

The inherent rigidity of the cyclopropane ring and the planar nature of the naphthyl group make this compound derivatives excellent starting points for the synthesis of conformationally constrained molecules. Such scaffolds are of high interest in medicinal chemistry as they can lock a molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects. researchgate.net

The cyclopropane unit can be incorporated directly as a rigid linker or as a spirocyclic junction. For example, 1,3-dipolar cycloaddition reactions between nitrones and alkylidene cyclopropanes lead to the formation of 5-spirocyclopropane isoxazolidines. nih.gov These spirocyclic systems possess a well-defined three-dimensional structure dictated by the fusion of the two rings.

More commonly, the conformational constraint is achieved through ring-opening/cyclization cascade reactions. In these processes, the cyclopropane ring is opened to generate a reactive intermediate that immediately undergoes an intramolecular cyclization to form a new, larger ring system. This strategy efficiently converts the latent strain energy of the cyclopropane into a more complex and rigid polycyclic architecture. The synthesis of fused cyclopropane-γ-lactams via intramolecular cyclization of allyl diazo-acetamide substrates is a powerful example of this approach. researchgate.net

The synthesis of various heterocycles from cyclopropane precursors often results in conformationally rigid frameworks. rsc.org For example, Lewis acid-catalyzed formal [3+2] cycloadditions between donor-acceptor cyclopropanes and various dipolarophiles can generate highly substituted and stereochemically rich cyclopentane (B165970) or heterocyclic five-membered rings. researchgate.net These cyclic products have significantly less conformational freedom than the acyclic intermediates that might otherwise be formed.

The table below showcases synthetic strategies using cyclopropane derivatives to generate rigid molecular scaffolds.

Strategy Reaction Type Resulting Scaffold Source of Rigidity
Spirocycle Formation1,3-Dipolar CycloadditionSpiro-isoxazolidinesFusion of two rings at a single carbon atom. nih.gov
Ring-Opening CascadeIntramolecular CyclizationFused Bicyclic LactamsFormation of a new, larger ring fused to the original molecular framework. researchgate.net
Formal CycloadditionLewis Acid-Catalyzed [3+2] AnnulationSubstituted Cyclopentanes/HeterocyclesCreation of a new five-membered ring with multiple stereocenters. researchgate.net

Enabling Transformations for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. Functionalized cyclopropanes, such as this compound, are ideal starting points for DOS because a single, readily accessible precursor can be converted into a wide array of distinct molecular skeletons through different reaction pathways. nih.govnih.govacs.org

The key to using these cyclopropanes in DOS lies in the variety of "enabling transformations" they can undergo. The strained ring can be opened using different classes of reagents (electrophiles, nucleophiles, radicals) or reaction conditions (thermal, photochemical, catalytic) to diverge toward different product lines. researchgate.netthieme-connect.com

For instance, a cyclopropanecarboxaldehyde (B31225) derivative can be transformed into cyclopropylidene-γ-lactams and δ-lactams via one-pot reactions, or converted to vinylcyclopropanes through a Wittig reaction, which can then be used to access tetrahydrofurans. thieme-connect.com This showcases how a single intermediate can be a branch point to multiple heterocyclic scaffolds.

The photocatalytic 1,3-difunctionalization of aryl cyclopropanes is another powerful tool for DOS. By simply changing the nucleophile or coupling partner in the reaction, a broad range of products can be accessed from the same aryl cyclopropane radical cation intermediate. nih.gov For example, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis enables a ring-opening/arylcarboxylation/acylation cascade to produce γ-aroyloxy ketones. nih.gov

Biocatalysis further expands the possibilities. Engineered enzymes can create chiral cyclopropane building blocks that can be derivatized using common DOS reactions, such as Suzuki-Miyaura coupling, to produce diverse libraries of enantiopure compounds. nih.govacs.org

The following table outlines several transformations that enable the use of cyclopropane derivatives in diversity-oriented synthesis.

Transformation Key Reagents/Catalysts Generated Scaffolds Source of Diversity
Ring-Opening/LactamizationAldehyde, Aminesγ-Lactams, δ-LactamsVariation of the amine component and reaction conditions. thieme-connect.com
Ring-Opening/Wittig/CyclizationPhosphonium YlidesTetrahydrofuransDivergent pathway from a common aldehyde intermediate. thieme-connect.com
Cooperative Catalysis CascadeNHC, Photocatalystγ-Aroyloxy KetonesThree-component reaction with variable acid fluoride (B91410) and cyclopropane. nih.gov
Chemoenzymatic SynthesisEngineered Enzymes, Cross-CouplingChiral Aromatic CyclopropanesCombination of enantioselective biocatalysis and versatile chemical coupling. nih.govacs.org

Q & A

Q. Optimization Strategies :

  • Inert Atmosphere : Moisture-sensitive intermediates require anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
  • Temperature Control : Cyclopropanation reactions often proceed at 0–25°C to minimize side reactions .
  • Catalyst Screening : Rhodium or copper catalysts may improve yield and regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., cyclopropane ring protons at δ 1.5–2.5 ppm; naphthyl aromatic protons at δ 7.2–8.5 ppm) .
    • ¹³C NMR : Confirms nitrile carbon (δ 115–120 ppm) and cyclopropane carbons (δ 10–25 ppm) .
  • IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₄H₁₁N: 193.09 g/mol) .

Advanced: How do substituents on the naphthyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The electron density of the naphthyl ring dictates reaction pathways:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents (e.g., as in 1-(4-Nitrophenyl) derivatives) enhance electrophilicity, facilitating nucleophilic attack at the cyclopropane carbon .
  • Electron-Donating Groups (EDGs) : Methoxy or amino groups reduce reactivity but may stabilize intermediates via resonance .

Q. Methodological Insight :

  • Kinetic Studies : Monitor reaction rates under varying electronic conditions (Hammett plots) .
  • Computational Modeling : DFT calculations predict charge distribution and transition states .

Advanced: What role does this compound play in medicinal chemistry, particularly as a synthetic intermediate?

Answer:
this compound serves as a precursor for:

  • Bioactive Molecules : Incorporation into kinase inhibitors or antimicrobial agents via Suzuki-Miyaura coupling or click chemistry .
  • Probe Development : Fluorescent tags for cellular imaging (naphthyl groups enhance π-stacking with biomolecules) .

Q. Case Study :

  • Cytochrome P450 Inhibition : Derivatives with heterocyclic thioether substituents (e.g., 1-[(imidazolyl)thio] analogues) show modulatory effects .

Advanced: What are the environmental persistence and toxicological profiles of naphthyl-substituted cyclopropanecarbonitriles?

Answer:

  • Degradation Pathways :
    • Photolysis : UV exposure cleaves the cyclopropane ring, generating naphthyl aldehydes and cyanide byproducts .
    • Biodegradation : Limited microbial metabolism due to steric hindrance from the naphthyl group .
  • Toxicity :
    • Acute Exposure : Similar to naphthalene derivatives, potential hepatotoxicity and respiratory irritation (LD₅₀ data inferred from structurally related compounds) .

Q. Risk Mitigation :

  • Handling Protocols : Use fume hoods, PPE, and monitor airborne particulates .

Advanced: How can computational methods predict the regioselectivity of cyclopropane ring-opening reactions?

Answer:

  • DFT Calculations :
    • HOMO-LUMO Analysis : Identifies electron-deficient sites prone to nucleophilic attack (e.g., cyclopropane carbons adjacent to nitrile) .
    • Transition State Modeling : Simulates ring-opening pathways (e.g., acid-catalyzed vs. radical mechanisms) .
  • Machine Learning : Training datasets of analogous reactions predict yields under varied conditions .

Q. Example :

  • Acid-Mediated Ring Opening : Protonation at the nitrile-adjacent carbon leads to selective C–C bond cleavage .

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